molecular formula C17H16N2O B14760701 4-(Carbazol-9-ylmethyl)-2-methyl-4,5-dihydro-1,3-oxazole

4-(Carbazol-9-ylmethyl)-2-methyl-4,5-dihydro-1,3-oxazole

Cat. No.: B14760701
M. Wt: 264.32 g/mol
InChI Key: PIBVAULRYCPZAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Carbazol-9-ylmethyl)-2-methyl-4,5-dihydro-1,3-oxazole is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their excellent charge transport abilities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Carbazol-9-ylmethyl)-2-methyl-4,5-dihydro-1,3-oxazole typically involves a multi-step process. One common method includes the cycloaddition reaction using copper (II) sulfate and sodium ascorbate, which yields the desired product with high regioselectivity . The reaction is carried out in a water/ethanol solvent mixture (50/50), and the product is purified through chromatography on a silica gel column followed by recrystallization in an ether/hexane mixture .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Carbazol-9-ylmethyl)-2-methyl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction can produce an alcohol. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4-(Carbazol-9-ylmethyl)-2-methyl-4,5-dihydro-1,3-oxazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Carbazol-9-ylmethyl)-2-methyl-4,5-dihydro-1,3-oxazole stands out due to its unique combination of the carbazole and oxazole rings, which imparts distinct photochemical and electronic properties. This makes it particularly suitable for applications in optoelectronics and as a versatile building block in synthetic chemistry .

Properties

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

4-(carbazol-9-ylmethyl)-2-methyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C17H16N2O/c1-12-18-13(11-20-12)10-19-16-8-4-2-6-14(16)15-7-3-5-9-17(15)19/h2-9,13H,10-11H2,1H3

InChI Key

PIBVAULRYCPZAN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(CO1)CN2C3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

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